molecular formula C21H27N5O B2772720 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2319787-60-3

4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No. B2772720
CAS RN: 2319787-60-3
M. Wt: 365.481
InChI Key: KWDWCQWNKGBLLY-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperidine ring, which is a common feature in many pharmaceuticals and is often used as a building block in organic synthesis .

Scientific Research Applications

Heterocyclic Compound Synthesis

A significant application of this molecule is in the synthesis of heterocyclic compounds. Heterocyclic chemistry is a central part of organic chemistry and pharmaceutical research because many bioactive molecules and drugs feature heterocyclic structures. For example, the reaction of 6-aminopyrimidines with various aldehydes and ketones, including structures similar to the specified molecule, has led to the generation of diverse pyrimidine derivatives. These compounds exhibit a wide range of biological activities and have potential applications in drug development and materials science (Quiroga et al., 2010).

Biological Activity

The structural features of the molecule, such as the cyclopropylpyrimidinyl and piperidinyl groups, are often found in compounds with significant biological activities. For instance, pyrimidine and piperazine derivatives have been explored for their pharmacological properties, including antiviral, antimicrobial, anti-inflammatory, and anticancer activities. Compounds bearing these moieties have been synthesized and evaluated for their potential therapeutic applications, indicating the importance of such structures in medicinal chemistry (Rahmouni et al., 2016).

Pharmacophore Development

The molecule can serve as a pharmacophore or a part of it in the design of new drugs. The pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes with enzymes, receptors, or other proteins. By understanding how different parts of the molecule interact with biological targets, researchers can design new compounds with enhanced activity or specificity. For example, modifications of the pyrimidine core, as seen in derivatives of similar structures, have led to the identification of compounds with improved drug-like properties, highlighting the role of such molecules in the discovery and optimization of new therapeutic agents (Sadek et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many pyrimidine derivatives exhibit biological activity, and are used as pharmaceuticals or agrochemicals .

properties

IUPAC Name

4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-14-24-18-4-2-3-17(18)21(25-14)26-9-7-15(8-10-26)12-27-20-11-19(16-5-6-16)22-13-23-20/h11,13,15-16H,2-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDWCQWNKGBLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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